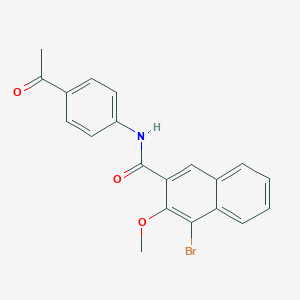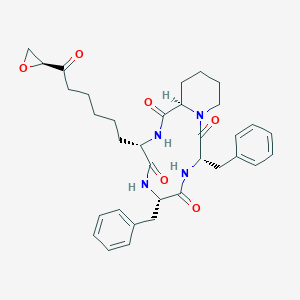
N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide, also known as BAMN, is a synthetic compound that belongs to the class of naphthamides. It has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide exerts its effects through the inhibition of the activity of the CFTR ion channel, which plays a critical role in the regulation of salt and water transport across epithelial tissues. By modulating the activity of CFTR, this compound has been shown to have potential therapeutic applications in the treatment of cystic fibrosis and other related diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of CFTR activity, the modulation of protein-protein interactions, and the induction of apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide has a number of advantages for use in laboratory experiments, including high selectivity and potency, as well as a well-characterized mechanism of action. However, its use is limited by its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are a number of potential future directions for the study of N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in the treatment of cystic fibrosis and other related diseases, and the exploration of its use as a tool for the study of protein-protein interactions and other biological processes. Additionally, further research is needed to better understand the potential toxicity and safety implications of this compound.
Méthodes De Synthèse
N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide can be synthesized through a multi-step process involving the reaction of 4-bromo-3-methoxy-2-nitroaniline with acetic anhydride, followed by reduction with iron powder and acetic acid. The resulting product is then reacted with 2-naphthoyl chloride to obtain this compound.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide has been used in various scientific research applications, including as a fluorescent probe for the detection of protein-protein interactions, as a modulator of the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, and as a potential therapeutic agent for the treatment of cancer.
Propriétés
Formule moléculaire |
C20H16BrNO3 |
|---|---|
Poids moléculaire |
398.2 g/mol |
Nom IUPAC |
N-(4-acetylphenyl)-4-bromo-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C20H16BrNO3/c1-12(23)13-7-9-15(10-8-13)22-20(24)17-11-14-5-3-4-6-16(14)18(21)19(17)25-2/h3-11H,1-2H3,(H,22,24) |
Clé InChI |
FQJMBYCZFHZWDJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B236455.png)


![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide](/img/structure/B236467.png)
![3-methoxy-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B236468.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B236469.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236474.png)

![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B236481.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B236488.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylpropanamide](/img/structure/B236491.png)
![2-(4-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B236492.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-ethoxybenzamide](/img/structure/B236514.png)
